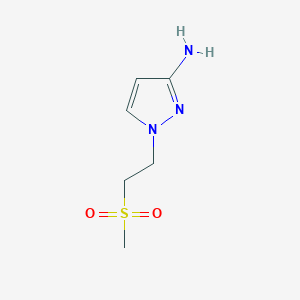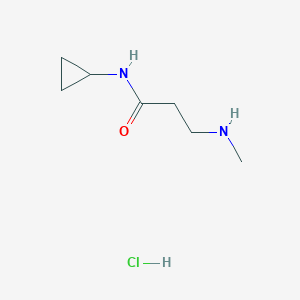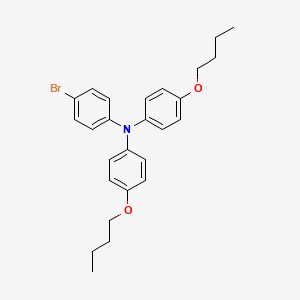![molecular formula C14H19Cl2N3O2 B1523392 1-[4-(2H-1,3-ベンゾジオキソール-5-イル)-1H-イミダゾール-2-イル]-2-メチルプロパン-1-アミン二塩酸塩 CAS No. 1311314-79-0](/img/structure/B1523392.png)
1-[4-(2H-1,3-ベンゾジオキソール-5-イル)-1H-イミダゾール-2-イル]-2-メチルプロパン-1-アミン二塩酸塩
説明
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3O2 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経薬理学
この化合物は、モノアミン系への影響を理解するために、神経薬理学的試験で使用されてきました。 ドーパミン、セロトニン、ノルエピネフリンのトランスポーターに結合し、これらの神経伝達物質の再取り込みを阻害します 。これは、神経伝達物質の調節異常関連疾患のモデル化や、潜在的な治療薬のスクリーニングに特に役立ちます。
法科学
法科学では、化合物の精神活性作用と生物学的サンプルでの検出可能性から、関心の対象となっています。 これは、毒性学的分析におけるデザイナードラッグの同定と定量のための参照物質として使用できます .
創薬
この化合物のモノアミントランスポーターとの相互作用は、特に精神神経疾患に対する創薬における潜在的な用途を示唆しています。 神経伝達物質レベルを調節する新しい治療薬の開発に使用できます .
生化学分析
Biochemical Properties
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The compound’s interaction with COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, it may interact with other proteins involved in cell signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as prostate and pancreatic cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause cell cycle arrest at the S phase, leading to programmed cell death .
Molecular Mechanism
At the molecular level, 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation . Additionally, it may interact with other molecular targets, such as tubulin, affecting microtubule dynamics and leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its concentration at target sites and influence its overall effectiveness.
Subcellular Localization
The subcellular localization of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and determine its biological effects.
特性
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-8(2)13(15)14-16-6-10(17-14)9-3-4-11-12(5-9)19-7-18-11;;/h3-6,8,13H,7,15H2,1-2H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHAEVWIOACEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)



![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
